molecular formula 2 C4H8NO4S Ca B602122 Acamprosate Impurity B CAS No. 233591-26-9

Acamprosate Impurity B

Cat. No.: B602122
CAS No.: 233591-26-9
M. Wt: 372.44
InChI Key:
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Description

Acamprosate Impurity B, also known as Acamprosate Related Compound B, is a reference standard with the molecular formula C8H16CaN2O8S2 . It is used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H16CaN2O8S2 . This indicates that it contains calcium, carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Scientific Research Applications

Analytical Methods in Pharmaceutical Analysis

Capillary electrophoresis methods, such as the one developed by Fabre, Blanchin, & Bosc (1999), have been used for determining impurities like bromide, chloride, and sulfate in calcium acamprosate. This technique is crucial for ensuring the purity and quality of the drug substance.

Pharmacokinetic Studies

Pharmacokinetic studies, including those by Ghosh et al. (2011), utilize sensitive methods like LC-MS/MS for determining acamprosate in human plasma. Such studies are essential for understanding the drug's behavior in the body, including absorption, distribution, metabolism, and excretion.

Neurophysiological Impact Research

Research on the neurophysiological impacts of acamprosate, such as the study by Zeise et al. (1993), explores how it affects neuronal activity. This research is pivotal in understanding the therapeutic potential and mechanism of action of the drug.

Behavioral and Addiction Studies

Studies like the one conducted by Spanagel et al. (1996) investigate the effects of acamprosate on alcohol intake and addiction behavior in animal models. Such research is key to developing effective treatments for alcoholism.

Capillary Zone Electrophoresis for Impurity Detection

Techniques like capillary zone electrophoresis, as reported by Fabre, Perrin, & Bosc (1999), are used to quantify impurities like homotaurine in acamprosate. This method provides a fast and reliable way to ensure the drug's safety and efficacy.

Molecular Binding Studies

Research by Naassila et al. (1998) focuses on characterizing the binding sites of acamprosate in the brain, shedding light on its interaction with neurotransmitter systems.

Clinical Efficacy in Alcohol Dependence

Clinical studies, like the one by Mason et al. (2006), assess the efficacy of acamprosate in maintaining abstinence in alcohol-dependent patients, providing evidence for its therapeutic use.

Neurotransmission Studies

Investigations into how acamprosate influences neurotransmission, as shown by Olive et al. (2002), are critical for understanding its potential in treating addiction.

Receptor Binding and Drug Interaction

Studies like al Qatari et al. (1998) explore the interaction of acamprosate with NMDA receptors, providing insights into its neurochemical actions.

Mechanism of Action

Target of Action

Acamprosate Impurity B, similar to Acamprosate, is a synthetic amino acid analog of nitrogen-acetyl homotaurine . It primarily targets the central nervous system (CNS) and acts as a neuromodulator . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and modulates N-methyl-D-aspartic acid (NMDA) receptor transmission .

Mode of Action

This compound interacts with its targets in the CNS to restore the balance between neuronal excitation and inhibition . It is known to decrease brain glutamate and increase β-endorphins in rodents and humans . This interaction results in changes that reduce alcohol craving .

Biochemical Pathways

The compound affects the glutaminergic neuron activity in the CNS . It likely exerts its effects through the NMDA receptors and calcium channels . The modulation of these biochemical pathways leads to a decrease in brain glutamate and an increase in β-endorphins .

Pharmacokinetics

Acamprosate is formulated as a dimer of acetyl-homotaurine linked by a calcium salt, adjustments made to facilitate absorption . Nonetheless, oral bioavailability remains low, at around 11% . The absorption of acamprosate is so slow that it acts as though it were a modified-release medication , with a time at the maximal concentration of 6.3 h in enteric-coated form . It has a half-life of around 32 h , with complete elimination occurring only 4 days after cessation of therapy .

Result of Action

The molecular and cellular effects of this compound’s action are subtle and relate to diminished arousal, anxiety, and insomnia . These effects parallel preclinical findings of decreased withdrawal symptoms in animals treated with acamprosate . It diminishes reinstatement in ethanolized rodents and promotes abstinence in humans .

Safety and Hazards

Acamprosate Impurity B is used as a reference standard in laboratory settings . As such, it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively .

Biochemical Analysis

Biochemical Properties

Acamprosate, and by extension Acamprosate Impurity B, is known to interact with the glutamatergic neurotransmitter system . It modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid (GABA) type A receptor transmission . These interactions could potentially influence various biochemical reactions within the body.

Cellular Effects

Acamprosate has been shown to decrease brain glutamate and increase beta-endorphins in rodents and humans . This suggests that this compound might also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Acamprosate is known to have a very low affinity for the dizocilpine and spermidine sites on the NMDA receptor . Any inhibition of binding is suggested to occur via allosteric interaction rather than direct competition .

Temporal Effects in Laboratory Settings

Acamprosate has been shown to suppress alcohol drinking in experimental animals . This effect was followed by findings showing its ability to promote abstinence in large, well-designed trials .

Dosage Effects in Animal Models

Acamprosate has been shown to suppress alcohol drinking in experimental animals .

Metabolic Pathways

Acamprosate is known to modulate NMDA receptor transmission and may have indirect effects on GABA type A receptor transmission .

Transport and Distribution

Acamprosate is known to be transported in the rat jejunum mainly by passive diffusion and, to a much lesser extent, by a carrier system .

Subcellular Localization

Given its interactions with the NMDA receptor and GABA type A receptor, it is likely that it is localized in areas of the cell where these receptors are present .

Properties

{ "Design of Synthesis Pathway": "The synthesis of Acamprosate Impurity B can be achieved by a four-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutanoate is reacted with benzyl bromide in the presence of sodium hydroxide in ethanol to yield ethyl 2-(benzylamino)-4-phenylbutanoate.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "Step 4: Finally, the acid chloride is reacted with ammonia in water to yield Acamprosate Impurity B." ] }

CAS No.

233591-26-9

Molecular Formula

2 C4H8NO4S Ca

Molecular Weight

372.44

Appearance

White Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Calcium Bis(formyl Homotaurine)

Origin of Product

United States

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